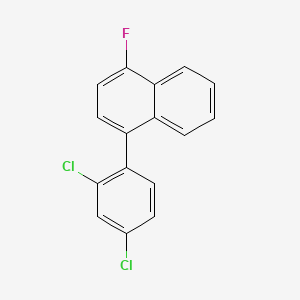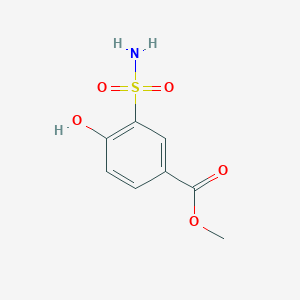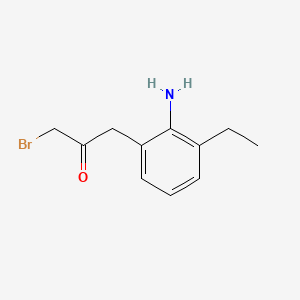
N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine is an organic compound that features a methoxyphenyl group, a trimethylsilyl group, and a dimethylhydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetic acid and trimethylsilyl chloride.
Formation of Intermediate: The 4-methoxyphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride.
Reaction with Trimethylsilyl Chloride: The acid chloride is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to form the trimethylsilyl-protected intermediate.
Introduction of Hydroxylamine: The intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base such as sodium hydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be used in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine involves its interaction with molecular targets through its functional groups. The methoxyphenyl group can participate in aromatic interactions, while the trimethylsilyl group can be involved in silicon-based chemistry. The dimethylhydroxylamine moiety can act as a nucleophile or electrophile, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(4-methoxyphenyl)ethyl)-N-methylamine
- N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)amine
- N,O-dimethylhydroxylamine
Uniqueness
N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the trimethylsilyl and dimethylhydroxylamine groups allows for versatile chemical transformations and interactions.
Propriétés
Formule moléculaire |
C14H25NO2Si |
|---|---|
Poids moléculaire |
267.44 g/mol |
Nom IUPAC |
N-methoxy-2-(4-methoxyphenyl)-N-methyl-1-trimethylsilylethanamine |
InChI |
InChI=1S/C14H25NO2Si/c1-15(17-3)14(18(4,5)6)11-12-7-9-13(16-2)10-8-12/h7-10,14H,11H2,1-6H3 |
Clé InChI |
OABNLUNGARXGRZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C(CC1=CC=C(C=C1)OC)[Si](C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


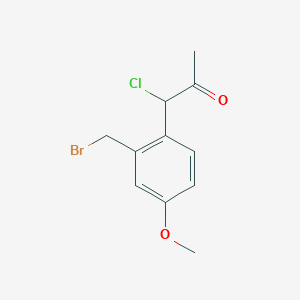
![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
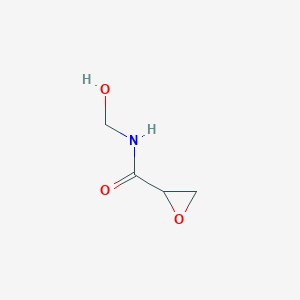
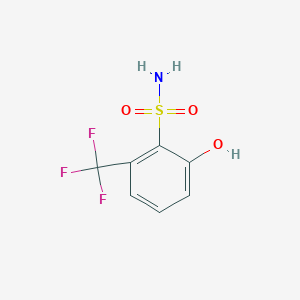
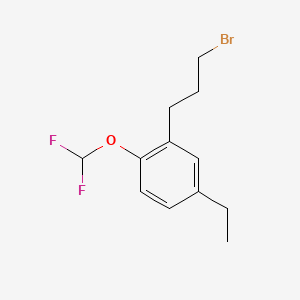
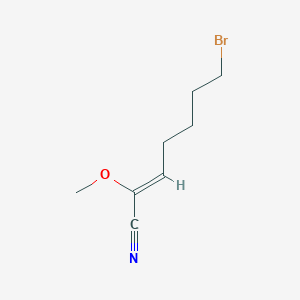
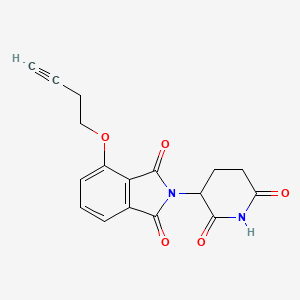
![disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B14071424.png)

